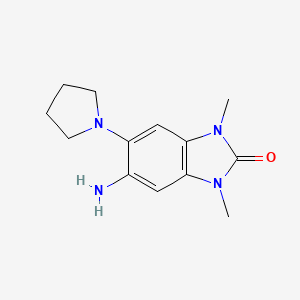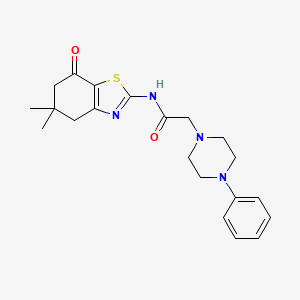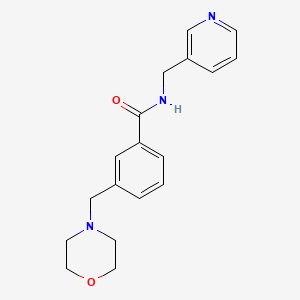
2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the thiophene family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide is not well-understood. However, it is believed to interact with biological molecules like proteins and enzymes, leading to changes in their structure and function. This compound has been shown to inhibit the activity of some enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide have been studied in various in vitro and in vivo models. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide in lab experiments include its ease of synthesis, high purity, and diverse biological activities. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and toxicity. It is also important to note that this compound should be handled with care due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide. One area of interest is the development of new synthetic routes to improve the yield and purity of this compound. Another direction is the investigation of its potential use in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other biological molecules.
Synthesemethoden
The synthesis of 2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide involves the reaction of 2-bromo-3-thiophenecarboxylic acid with triphenylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-bromo-N,4,5-triphenyl-3-thiophenecarboxamide has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of organic electronics, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices like organic solar cells, organic field-effect transistors, and organic light-emitting diodes.
Eigenschaften
IUPAC Name |
2-bromo-N,4,5-triphenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNOS/c24-22-20(23(26)25-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)21(27-22)17-12-6-2-7-13-17/h1-15H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFKVXCAWPNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C(=O)NC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,4,5-triphenylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide](/img/structure/B4943876.png)
![3-(3-chlorophenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943880.png)
![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
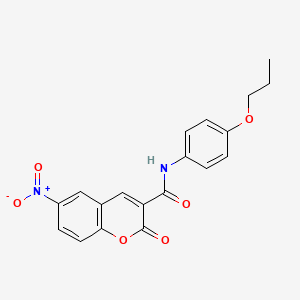
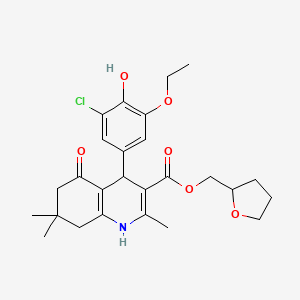
![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
